molecular formula C12H12N2O3S B5036379 ethyl 5-cyano-2-oxo-6-prop-2-enylsulfanyl-1H-pyridine-3-carboxylate

ethyl 5-cyano-2-oxo-6-prop-2-enylsulfanyl-1H-pyridine-3-carboxylate

Cat. No.: B5036379
M. Wt: 264.30 g/mol
InChI Key: SYKXYXJFMDSYGH-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-oxo-6-prop-2-enylsulfanyl-1H-pyridine-3-carboxylate is a complex organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-2-oxo-6-prop-2-enylsulfanyl-1H-pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-oxo-6-prop-2-enylsulfanyl-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 5-cyano-2-oxo-6-prop-2-enylsulfanyl-1H-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-oxo-6-prop-2-enylsulfanyl-1H-pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-cyano-2-oxo-6-prop-2-enylsulfanyl-1H-pyridine-3-carboxylate: shares similarities with other pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enylsulfanyl group, in particular, differentiates it from other similar compounds and may contribute to its unique properties and applications.

Properties

IUPAC Name

ethyl 5-cyano-2-oxo-6-prop-2-enylsulfanyl-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-3-5-18-11-8(7-13)6-9(10(15)14-11)12(16)17-4-2/h3,6H,1,4-5H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKXYXJFMDSYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)SCC=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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